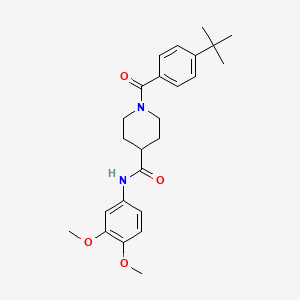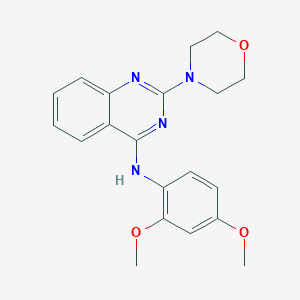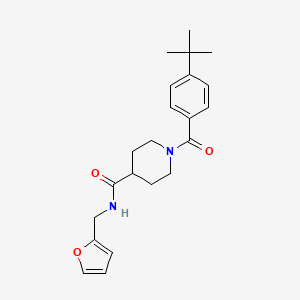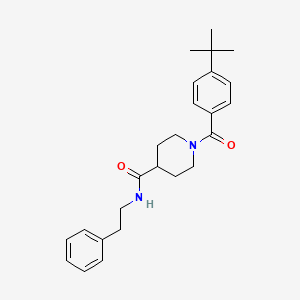
1-(4-tert-butylbenzoyl)-N-(3,4-dimethoxyphenyl)-4-piperidinecarboxamide
Übersicht
Beschreibung
1-(4-tert-butylbenzoyl)-N-(3,4-dimethoxyphenyl)-4-piperidinecarboxamide, also known as TAK-659, is a novel small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
1-(4-tert-butylbenzoyl)-N-(3,4-dimethoxyphenyl)-4-piperidinecarboxamide is a selective inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. BTK plays a crucial role in the survival and proliferation of B-cells, which are involved in the immune response. 1-(4-tert-butylbenzoyl)-N-(3,4-dimethoxyphenyl)-4-piperidinecarboxamide binds to the active site of BTK and inhibits its activity, leading to the inhibition of downstream signaling pathways and ultimately, the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects:
1-(4-tert-butylbenzoyl)-N-(3,4-dimethoxyphenyl)-4-piperidinecarboxamide has been shown to have a potent inhibitory effect on B-cell proliferation and survival in vitro and in vivo. It has also been shown to reduce the production of inflammatory cytokines and modulate the immune response. 1-(4-tert-butylbenzoyl)-N-(3,4-dimethoxyphenyl)-4-piperidinecarboxamide has a favorable pharmacokinetic profile and is well tolerated in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-tert-butylbenzoyl)-N-(3,4-dimethoxyphenyl)-4-piperidinecarboxamide has several advantages as a research tool, including its high potency and selectivity for BTK, its favorable pharmacokinetic profile, and its ability to modulate the immune system. However, there are also limitations to its use in lab experiments, including its cost, availability, and potential off-target effects.
Zukünftige Richtungen
There are several potential future directions for the research and development of 1-(4-tert-butylbenzoyl)-N-(3,4-dimethoxyphenyl)-4-piperidinecarboxamide. These include the evaluation of its efficacy in combination with other therapies, the identification of biomarkers for patient selection, and the exploration of its potential therapeutic applications in other diseases. Additionally, the development of more potent and selective BTK inhibitors may lead to the discovery of new therapeutic targets for the treatment of cancer and autoimmune diseases.
Conclusion:
In conclusion, 1-(4-tert-butylbenzoyl)-N-(3,4-dimethoxyphenyl)-4-piperidinecarboxamide is a novel small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. Its selective inhibition of BTK has been shown to have a potent inhibitory effect on B-cell proliferation and survival, as well as modulate the immune response. Further research is needed to fully understand the potential of 1-(4-tert-butylbenzoyl)-N-(3,4-dimethoxyphenyl)-4-piperidinecarboxamide as a therapeutic agent and to explore its potential applications in other diseases.
Wissenschaftliche Forschungsanwendungen
1-(4-tert-butylbenzoyl)-N-(3,4-dimethoxyphenyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit the growth and proliferation of cancer cells by targeting key signaling pathways involved in cell survival, proliferation, and apoptosis. 1-(4-tert-butylbenzoyl)-N-(3,4-dimethoxyphenyl)-4-piperidinecarboxamide has also been shown to modulate the immune system by inhibiting B-cell receptor signaling and reducing the production of inflammatory cytokines.
Eigenschaften
IUPAC Name |
1-(4-tert-butylbenzoyl)-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O4/c1-25(2,3)19-8-6-18(7-9-19)24(29)27-14-12-17(13-15-27)23(28)26-20-10-11-21(30-4)22(16-20)31-5/h6-11,16-17H,12-15H2,1-5H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZGXCNXAVDUAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)NC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-tert-butylbenzoyl)-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(4-chlorophenyl)-2-[(5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)thio]ethanone](/img/structure/B3446445.png)
![4-fluoro-N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B3446450.png)
![6-acetyl-2-(2-naphthyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3446455.png)
![6-acetyl-2-(5-chloro-2-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3446462.png)
![1-(4-tert-butylbenzoyl)-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B3446464.png)
![1-{[1-(4-tert-butylbenzoyl)-4-piperidinyl]carbonyl}azepane](/img/structure/B3446472.png)

![N-cyclohexyl-1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3446491.png)

![1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B3446503.png)
![1-(4-tert-butylbenzoyl)-4-[(4-methyl-1-piperidinyl)carbonyl]piperidine](/img/structure/B3446507.png)

